2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H19BrN2O2 and its molecular weight is 399.288. The purity is usually 95%.
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Biological Activity
2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide, with the CAS number 474629-00-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H19BrN2O2 |
Molecular Weight | 399.3 g/mol |
CAS Number | 474629-00-0 |
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. In a study focusing on similar compounds, derivatives were evaluated for their antiproliferative activity against various cancer cell lines. The results showed that modifications in the substituents on the aromatic rings could enhance the anticancer activity significantly. For instance, certain derivatives demonstrated IC50 values in low micromolar ranges against human cancer cells, suggesting a strong potential for therapeutic application in oncology .
Antimalarial Activity
Imidazo derivatives have been explored for their antimalarial properties as well. Research into related compounds revealed that certain structural modifications led to increased efficacy against Plasmodium falciparum, the causative agent of malaria. The findings suggest that the incorporation of specific functional groups can enhance biological activity while maintaining low cytotoxicity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from studies on similar imidazo derivatives include:
- Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency.
- Ring Modifications : Alterations in the imidazole or pyridine rings can lead to improved pharmacological profiles.
A detailed analysis of SAR can guide future synthesis efforts to develop more potent derivatives.
Case Study 1: Anticancer Evaluation
In a recent study evaluating various imidazo derivatives, one compound demonstrated an IC50 value of 5 µM against breast cancer cell lines. This study utilized chick chorioallantoic membrane (CAM) assays to assess tumor growth inhibition. The results highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Testing
Another investigation focused on a series of thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs as this compound showed reduced survival rates of bacterial cultures when treated with these derivatives .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-2-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O2.BrH/c1-24-18-12-10-16(11-13-18)20(23)15-21-14-6-5-9-19(21)22(20)17-7-3-2-4-8-17;/h2-14,23H,15H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPVHQRBDSHXEJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C[N+]3=CC=CC=C3N2C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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